![molecular formula C12H14ClN3O B1478821 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2000054-54-4](/img/structure/B1478821.png)
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
“5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bicyclo[2.2.1]heptane structure, which is a type of cycloalkane with two three-membered rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane structures often involves [4+2] cycloaddition reactions . Additionally, the synthesis of pyrimidine derivatives often involves reactions between amidines and α,β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclo[2.2.1]heptane ring, a pyrimidine ring, and a cyclopropyl group. The bicyclo[2.2.1]heptane structure is a type of cycloalkane with two three-membered rings .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine and bicyclo[2.2.1]heptane structures. For example, the pyrimidine ring might undergo reactions typical of aromatic heterocycles, while the bicyclo[2.2.1]heptane structure might undergo reactions typical of cycloalkanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bicyclo[2.2.1]heptane structure might confer rigidity to the molecule, potentially affecting its solubility and reactivity .
Future Directions
Mechanism of Action
- Bicyclo[2.2.1]heptane derivatives often interact with neurotransmitter receptors, enzymes, or ion channels. For instance, some compounds containing this scaffold exhibit activity at GABA receptors or NMDA receptors .
Target of Action
Bicyclo[2.2.1]heptanes hold promise as versatile scaffolds, and their pharmacological potential warrants exploration . 🌟
properties
IUPAC Name |
5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-5-9-3-8(16)6-17-9/h4,7-9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLQAHFUINPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CC4CC3CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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